molecular formula C11H13NO2 B1404258 1-Pyridin-2-yl-cyclopentanecarboxylic acid CAS No. 783297-14-3

1-Pyridin-2-yl-cyclopentanecarboxylic acid

Cat. No. B1404258
Key on ui cas rn: 783297-14-3
M. Wt: 191.23 g/mol
InChI Key: GHYGXJZDPBHBSS-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

In a sealed tube 1-pyridin-2-yl-cyclopentanecarbonitrile (3) (10 g, 58.14 mmol) and HCl (12N; 70 mL) were added at room temperature and the reaction mixture was stirred at 90° C. for 16 h while silica thin layer chromatography was performed (20% ethyl acetate/Hexane; Rf=0.1). The reaction mixture was concentrated; an azeotropically distilled with toluene and the residue was triturated with ether to get 1-pyridin-2-yl-cyclopentanecarboxylic acid (431) (10.5 g, 94%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
ethyl acetate Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1C1(C#N)CCCC1.Cl.[C:15]([O:18]CC)(=[O:17])[CH3:16].[CH3:21][CH2:22][CH2:23][CH2:24]CC>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:16]1([C:15]([OH:18])=[O:17])[CH2:24][CH2:23][CH2:22][CH2:21]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1(CCCC1)C#N
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Step Two
Name
ethyl acetate Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 90° C. for 16 h while silica thin layer chromatography
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
an azeotropically distilled with toluene
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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